1,3-Dibromo-2-tert-butylsulfanylbenzene
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Overview
Description
1,3-Dibromo-2-tert-butylsulfanylbenzene is an organosulfur compound featuring a benzene ring substituted with two bromine atoms and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-tert-butylsulfanylbenzene typically involves the bromination of 2-(tert-butylthio)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-tert-butylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the tert-butylthio group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia) in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
1,3-Dibromo-2-tert-butylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-tert-butylsulfanylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the tert-butylthio group is converted to sulfoxides or sulfones, altering the compound’s electronic properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylthio)benzene: Lacks the bromine substituents, making it less reactive in substitution reactions.
1,3-Dibromobenzene: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
2-(Tert-butylthio)-1,4-dibromobenzene: Similar structure but with bromine atoms in different positions, leading to different reactivity and applications.
Uniqueness
1,3-Dibromo-2-tert-butylsulfanylbenzene is unique due to the presence of both bromine atoms and the tert-butylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Properties
CAS No. |
62261-15-8 |
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Molecular Formula |
C10H12Br2S |
Molecular Weight |
324.08 g/mol |
IUPAC Name |
1,3-dibromo-2-tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H12Br2S/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI Key |
OEAWXVSJOXPPEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
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